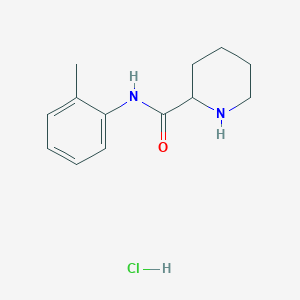

![molecular formula C9H2Br2OS2 B1398534 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophen-4-one CAS No. 636588-79-9](/img/structure/B1398534.png)

2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophen-4-one

Descripción general

Descripción

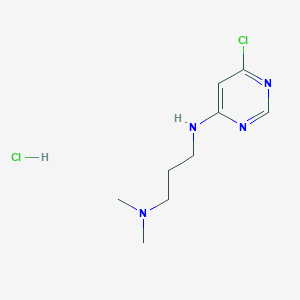

“2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one” is a chemical compound with the molecular formula C9H2Br2OS2 . It has two thiophene units confined to one plane, allowing more effective conjugation if embedded into semiconducting polymers .

Synthesis Analysis

The synthesis of this compound can be achieved by reacting 4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene with N-Bromosuccinimide in dimethylformamide .Molecular Structure Analysis

The molecular structure of this compound is characterized by two bromine atoms, two sulfur atoms, and one oxygen atom attached to a cyclopenta ring . The exact mass of the molecule is 349.78933 g/mol .Chemical Reactions Analysis

This compound can be used as a monomer to synthesize a polymer (C6-PCPDTO) derived from nonalkylated CPDTO and didodecyl CPDTO (C12-CPDTO) . The polymer is characterized using Proton NMR, thermal analysis, UV–vis absorption, cyclic voltammetry, and XRD .Physical And Chemical Properties Analysis

The compound has a molecular weight of 350.1 g/mol . It has a computed XLogP3-AA value of 4.5, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 0 .Aplicaciones Científicas De Investigación

Facilitating Alkylation in Aqueous Conditions

A novel method has been reported for the alkylation of 2,6-dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene, showcasing a more environmentally friendly approach by exclusively using water instead of toxic solvents. This method offers advantages such as simple separation, mild reaction conditions, and high yields of the alkylated product, demonstrating its efficacy and potential for green chemistry applications (T. B. Raju, P. Gopikrishna, P. Iyer, 2014).

Advancements in Photovoltaic Applications

Research has focused on the synthesis and characterization of polymers and small molecules incorporating 2,6-dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene for photovoltaic applications. These studies highlight the compound's role in developing materials with enhanced π-electron delocalization, critical for improving the efficiency of organic solar cells. The synthesis of conjugated polymers demonstrates the potential of these materials as donors in photovoltaic devices, aiming for better solubility and photovoltaic performance (S. Xiao, Huaxing Zhou, W. You, 2008).

Synthetic Methodologies and New Material Development

Efficient synthetic routes have been developed for asymmetrically functionalized derivatives of 2,6-dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene. These methodologies enable the preparation of a broad range of functionalized bridged bithiophenes, which are essential for various applications, including organic electronics and material science. The development of these synthetic strategies allows for the exploration of the compound's full potential in creating innovative materials (S. Van Mierloo, P. Adriaensens, W. Maes, et al., 2010).

Electrochemical Supercapacitors

The electrochemical characterization of poly(cyclopenta[2,1-b;3,4-b']dithiophen-4-one), derived from 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophen-4-one, highlights its utility as an active electrode material in electrochemical supercapacitors. This research underscores the material's broad electroactivity and its potential for high-capacity charge storage, essential for developing advanced energy storage devices (F. Fusalba, N. Mehdi, L. Breau, D. Bélanger, 1999).

Propiedades

IUPAC Name |

4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2Br2OS2/c10-5-1-3-7(12)4-2-6(11)14-9(4)8(3)13-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFCEPPVOWHLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1C(=O)C3=C2SC(=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2Br2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718941 | |

| Record name | 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophen-4-one | |

CAS RN |

636588-79-9 | |

| Record name | 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

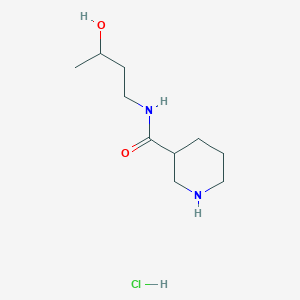

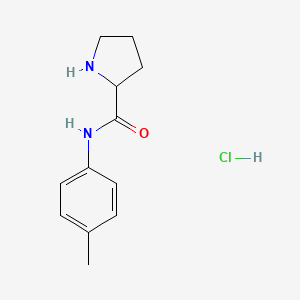

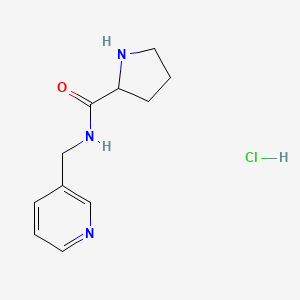

![Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride](/img/structure/B1398452.png)

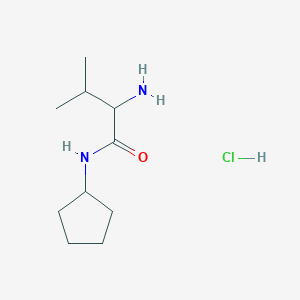

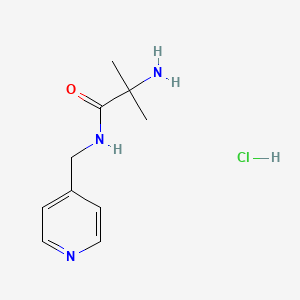

![N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride](/img/structure/B1398453.png)

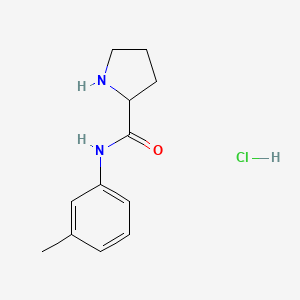

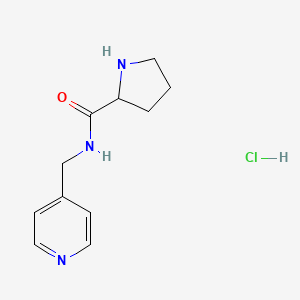

![Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate](/img/structure/B1398464.png)